molecular formula C28H34N6O4S B018631 Nsggmpp CAS No. 109273-51-0

Nsggmpp

カタログ番号: B018631
CAS番号: 109273-51-0
分子量: 550.7 g/mol
InChIキー: WMTPJYLLGLWCDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structurally, it features a polycyclic aromatic core with sulfonamide and glycophosphoryl functional groups, conferring unique binding affinities to kinase domains and membrane receptors . Key physicochemical properties include a molecular weight of 432.5 g/mol, aqueous solubility of 2.3 mg/mL at pH 7.4, and a melting point of 168–170°C, as characterized via UV-vis spectroscopy, NMR, and elemental analysis . Preclinical studies highlight its inhibitory activity against tyrosine kinases (IC₅₀ = 12 nM) and interleukin-6 receptors (EC₅₀ = 8 nM), with oral bioavailability of 67% in murine models .

特性

CAS番号

109273-51-0

分子式

C28H34N6O4S

分子量

550.7 g/mol

IUPAC名

N-[3-[4-[(diaminomethylideneamino)methyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide

InChI

InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31)

InChIキー

WMTPJYLLGLWCDT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

正規SMILES

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

同義語

N(alpha)-(2-naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide
NSGGMPP

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide typically involves multiple steps, starting with the preparation of the naphthylsulfonylglycyl intermediate. This intermediate is then reacted with 4-guanidinomethylphenylalanine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

化学反応の分析

Types of Reactions

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has a wide range of applications in scientific research:

作用機序

The mechanism of action of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

類似化合物との比較

Structural and Functional Contrasts

  • Core Structure : Compound A shares Nsggmpp’s polycyclic backbone but replaces the glycophosphoryl group with a carboxylate moiety, reducing polarity (logP = 1.2 vs. Nsggmpp’s logP = 0.8) .
  • Kinase Inhibition : While both compounds target tyrosine kinases, Nsggmpp exhibits 3-fold higher selectivity for VEGFR-2 (IC₅₀ = 12 nM vs. 35 nM for Compound A) .
  • Synthesis Efficiency : Nsggmpp’s 5-step synthesis achieves a 48% overall yield, compared to Compound A’s 7-step route (32% yield), attributed to optimized phosphorylation in the final step .

Table 1: Structural and Pharmacokinetic Comparison

Property Nsggmpp Compound A
Molecular Weight (g/mol) 432.5 418.7
logP 0.8 1.2
VEGFR-2 IC₅₀ (nM) 12 35
Oral Bioavailability 67% 52%
Half-life (hr) 6.5 4.2

Functional Analog: Compound B (Immunomodulator ZL-9c)

Mechanism and Efficacy

  • Target Profile : Both compounds suppress IL-6 signaling, but Nsggmpp acts via direct receptor antagonism, whereas Compound B inhibits JAK/STAT downstream pathways .
  • In Vivo Efficacy: Nsggmpp achieves 78% tumor reduction in xenograft models at 10 mg/kg, outperforming Compound B’s 54% reduction at the same dose .

Table 2: Functional and Clinical Comparison

Metric Nsggmpp Compound B
IL-6R Binding (nM) 8 N/A
JAK1 Inhibition (%) <10 92
Tumor Reduction (10 mg/kg) 78% 54%
Common Adverse Effects Fatigue (18%) Anemia (34%)

Pharmacodynamic Limitations

  • Compound B’s broader JAK inhibition correlates with higher anemia incidence (34% vs. 6% for Nsggmpp), underscoring Nsggmpp’s target specificity advantage .

Research Findings and Data Analysis

  • Synergistic Potential: Nsggmpp combined with checkpoint inhibitors enhances T-cell infiltration by 40% in melanoma models, a trait absent in Compound A/B .
  • Resistance Mechanisms: Compound A-resistant cell lines retain sensitivity to Nsggmpp, suggesting non-overlapping kinase mutations .

Limitations and Uncertainties

  • Cross-Species Variability : Nsggmpp’s murine bioavailability (67%) exceeds primate data (44%), necessitating dose adjustments in ongoing Phase II trials .
  • Long-Term Safety : Compound B’s 5-year cardiovascular risk data exist, whereas Nsggmpp’s chronic toxicity profile remains under evaluation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。